![molecular formula C16H15N3O3S B351248 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide CAS No. 948678-84-0](/img/structure/B351248.png)
2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is an organic compound with the molecular formula C16H15N3O3S. It is a white crystalline solid that is soluble in some organic solvents such as chloroform and dimethyl sulfoxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide can be achieved through a multi-step process:
-
Step 1: Formation of 4-[(4-methylphenyl)sulfamoyl]benzonitrile
- React 4-aminobenzenesulfonamide with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form 4-[(4-methylphenyl)sulfamoyl]benzonitrile.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cyanoacetylation
- React 4-[(4-methylphenyl)sulfamoyl]benzonitrile with cyanoacetic acid in the presence of a catalyst such as triethylamine to form this compound.
- Reaction conditions: Reflux in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of various oxidized derivatives.
-
Reduction
- Reduction of the cyano group can lead to the formation of primary amines.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and alcohols.
Major Products
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Substituted sulfonamide derivatives.
Applications De Recherche Scientifique
2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of various heterocyclic compounds.
- Employed in the development of new materials with specific properties.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its potential therapeutic effects in various diseases.
-
Industry
- Used in the production of specialty chemicals.
- Employed in the development of new polymers and materials.
Mécanisme D'action
The mechanism of action of 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The cyano group and the sulfonamide group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-(4-sulfamoylphenyl)acetamide
- 2-cyano-N-(4-methylphenyl)acetamide
- 2-cyano-N-(4-aminophenyl)acetamide
Uniqueness
2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both the cyano group and the sulfonamide group, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
2-cyano-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGJHYVNYTCSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B351180.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B351181.png)
![5-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B351194.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzenesulfonamide](/img/structure/B351200.png)
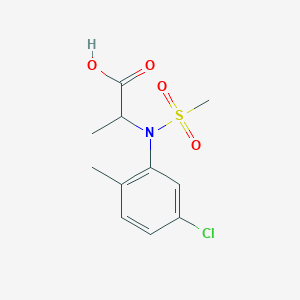
![3-Ethoxy-4-{2-[(3-methylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B351266.png)
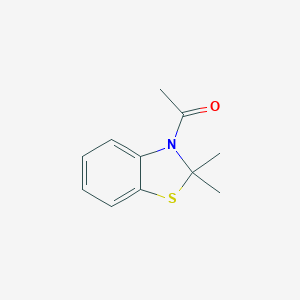

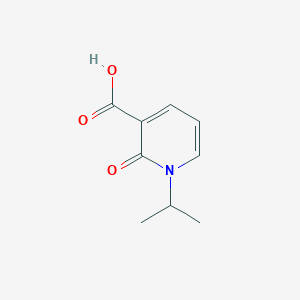
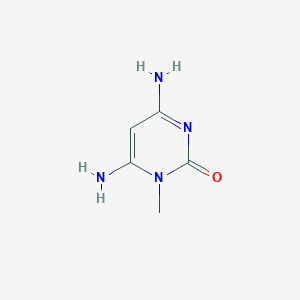
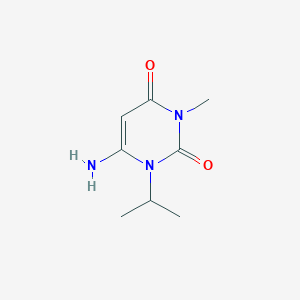
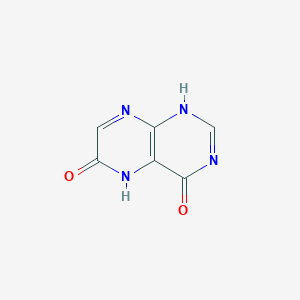
![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)
